4-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperazin-2-one 4-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperazin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9666140
InChI: InChI=1S/C22H23N3O3/c26-21-15-25(13-10-23-21)22(27)9-12-24-11-8-18-6-7-19(14-20(18)24)28-16-17-4-2-1-3-5-17/h1-8,11,14H,9-10,12-13,15-16H2,(H,23,26)
SMILES: C1CN(CC(=O)N1)C(=O)CCN2C=CC3=C2C=C(C=C3)OCC4=CC=CC=C4
Molecular Formula: C22H23N3O3
Molecular Weight: 377.4 g/mol

4-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperazin-2-one

CAS No.:

Cat. No.: VC9666140

Molecular Formula: C22H23N3O3

Molecular Weight: 377.4 g/mol

* For research use only. Not for human or veterinary use.

4-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperazin-2-one -

Specification

Molecular Formula C22H23N3O3
Molecular Weight 377.4 g/mol
IUPAC Name 4-[3-(6-phenylmethoxyindol-1-yl)propanoyl]piperazin-2-one
Standard InChI InChI=1S/C22H23N3O3/c26-21-15-25(13-10-23-21)22(27)9-12-24-11-8-18-6-7-19(14-20(18)24)28-16-17-4-2-1-3-5-17/h1-8,11,14H,9-10,12-13,15-16H2,(H,23,26)
Standard InChI Key MGURBLXTUWEJMF-UHFFFAOYSA-N
SMILES C1CN(CC(=O)N1)C(=O)CCN2C=CC3=C2C=C(C=C3)OCC4=CC=CC=C4
Canonical SMILES C1CN(CC(=O)N1)C(=O)CCN2C=CC3=C2C=C(C=C3)OCC4=CC=CC=C4

Introduction

The compound 4-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperazin-2-one is a complex organic molecule that incorporates both indole and piperazine rings, with a benzyloxy group attached to the indole ring. This compound is of interest in medicinal chemistry due to its potential biological activities, which can be attributed to its structural components.

Molecular Formula and Weight

The molecular formula for 4-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperazin-2-one can be deduced from its components:

  • Indole Part: C₉H₇N

  • Benzyloxy Part: C₇H₇O

  • Propanoyl Linker: C₃H₅O

  • Piperazin-2-one Part: C₄H₇N₂O

Combining these parts gives a molecular formula of C₂₃H₂₆N₃O₃ and a molecular weight of approximately 394.47 g/mol.

Synthesis

The synthesis of 4-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperazin-2-one typically involves several steps:

  • Preparation of 3-[6-(Benzyloxy)-1H-indol-1-yl]propanoic Acid: This can be achieved through a Friedel-Crafts acylation followed by a reduction step.

  • Activation of the Carboxylic Acid: Conversion to an acid chloride or anhydride.

  • Coupling with Piperazin-2-one: Using a suitable coupling reagent like DCC or HATU.

Biological Activities

Compounds with indole and piperazine rings are known for their potential biological activities, including:

  • Serotonin Receptor Modulation: Indole derivatives can interact with serotonin receptors.

  • Antimicrobial Properties: Piperazine derivatives have shown antimicrobial effects.

Comparison Table

CompoundMolecular FormulaMolecular Weight (g/mol)Biological Activity
1-{3-[6-(Benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-4-carboxylic acidC₂₄H₂₆N₂O₄406.5Potential receptor modulation
1-[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-3-(3-methyl-indol-1-yl)-propan-1-oneC₃₁H₃₅N₃O₃497.6Potential biological activities due to indole and piperazine components
Benzyl-{1-[3-(5- triazol-4-yl-1H-indol-3-yl)-propyl]-piperidin-4-yl}-amineC₂₅H₃₀N₆414.5Potential biological activities due to indole and triazole components

Discussion

These compounds share structural similarities with 4-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperazin-2-one, highlighting the importance of indole and piperazine rings in medicinal chemistry.

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